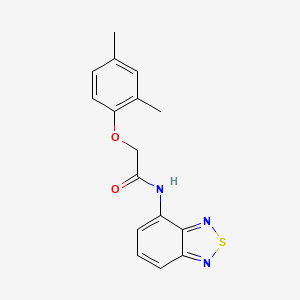

N-2,1,3-benzothiadiazol-4-yl-2-(2,4-dimethylphenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound belongs to a broader class of benzothiazole derivatives known for their wide range of biological and chemical properties. Benzothiazole derivatives have been explored for their potential in various fields, including medicinal chemistry, due to their pharmacological activities.

Synthesis Analysis

The synthesis of similar benzothiazole derivatives typically involves carbodiimide condensation catalysis, a convenient and fast method for preparing novel compounds. For example, N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives have been prepared using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole condensation (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be elucidated using techniques like IR, NMR, and elemental analysis. The structure of intermediate compounds, such as 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine, can be confirmed through single-crystal X-ray diffraction (Yu et al., 2014).

Chemical Reactions and Properties

The chemical properties of benzothiazole derivatives are significantly influenced by their structure. For example, the acidity constants (pKa) of newly synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives have been determined to reveal insights into their chemical reactivity (Duran & Canbaz, 2013).

Scientific Research Applications

Antimicrobial Applications

The antimicrobial potential of derivatives of N-2,1,3-benzothiadiazol-4-yl-2-(2,4-dimethylphenoxy)acetamide has been explored, particularly against pathogenic bacteria and Candida species. A study reported that certain derivatives showed effective antimicrobial activities, with a notable effectiveness against fungi, especially Candida utilis. The presence of specific substituents on the benzothiadiazole ring was found to significantly influence the antimicrobial activity, suggesting the compound's relevance in developing new antimicrobial agents (Mokhtari & Pourabdollah, 2013).

Antitumor Activities

Research into the antitumor applications of N-2,1,3-benzothiadiazol-4-yl-2-(2,4-dimethylphenoxy)acetamide derivatives has indicated their potential in cancer treatment. One study synthesized new derivatives and tested their antitumor activity against a panel of human tumor cell lines, identifying compounds with considerable anticancer activity against certain cancer cell lines (Yurttaş, Tay, & Demirayak, 2015). This suggests the compound's derivatives could be a basis for developing new antitumor medications.

Anticonvulsant Evaluation

Further research has investigated the anticonvulsant properties of N-2,1,3-benzothiadiazol-4-yl-2-(2,4-dimethylphenoxy)acetamide derivatives. A series of derivatives were synthesized and evaluated for anticonvulsant activities using various models. One study identified a derivative that showed significant anticonvulsant activity against both maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) screens, marking it as a promising candidate for further investigation as an anticonvulsant agent (Nath et al., 2021).

Other Applications

Other studies have focused on understanding the chemical properties of N-2,1,3-benzothiadiazol-4-yl-2-(2,4-dimethylphenoxy)acetamide derivatives, such as their pKa values, which are critical for predicting the compound's behavior in biological systems (Duran & Canbaz, 2013). Also, investigations into the compound's potential for improving corrosion resistance in mild steel have been conducted, indicating its versatility beyond biomedical applications (Salarvand et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems. Without more specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-2-(2,4-dimethylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-10-6-7-14(11(2)8-10)21-9-15(20)17-12-4-3-5-13-16(12)19-22-18-13/h3-8H,9H2,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCMIOECDPHLACM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC3=NSN=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S*,6R*)-9-[(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5579808.png)

![[2-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid](/img/structure/B5579816.png)

![(4aR*,7aS*)-1-methyl-4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5579832.png)

![2-methoxy-5-[(5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl]benzyl acetate](/img/structure/B5579838.png)

![2-ethoxy-4-[(hydroxyimino)methyl]-6-iodophenyl 4-methylbenzenesulfonate](/img/structure/B5579847.png)

![1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine hydrochloride](/img/structure/B5579849.png)

![N-[4-(cyanomethyl)phenyl]-2-ethoxybenzamide](/img/structure/B5579857.png)

![4-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5579878.png)

![isobutyl 4-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5579896.png)

![methyl 2-{[(2-pyridinylthio)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5579901.png)

![6-[4-(1H-benzimidazol-1-ylacetyl)-1-piperazinyl]-N-(4-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5579905.png)